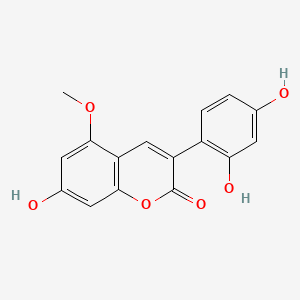

7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a coumarin derivative that can be isolated from various plant sources, including Campylotropis hirtella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on prostate-specific antigen secretion in prostate cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin typically involves the esterification of 3-phenyl-4-hydroxycoumarin with methanol under suitable reaction conditions. The product is then purified and crystallized to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar esterification reactions, followed by purification processes such as recrystallization and chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Applications De Recherche Scientifique

Chemical Applications

Reference Compound

7,2',4'-Trihydroxy-5-Methoxy-3-phenylcoumarin serves as a reference compound in the study of coumarin derivatives. Its unique structure allows researchers to investigate the chemical properties and reactivity of related compounds.

Synthesis

The compound can be synthesized through various methods, including classical organic synthesis techniques such as the Pechmann condensation. This process typically involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Biological Activities

The biological activities of this compound are noteworthy:

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to its ability to scavenge free radicals and chelate metal ions. This activity is crucial for mitigating oxidative stress, which is linked to numerous diseases.

Anti-inflammatory Effects

Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Several studies have demonstrated the anticancer effects of this compound, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 50 | Induction of apoptosis |

| B16-F10 (Melanoma) | 60 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 45 | Modulation of cell cycle and apoptosis |

These findings highlight its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound demonstrates antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This efficacy is attributed to its ability to disrupt microbial membranes.

Medical Applications

Therapeutic Potential

Ongoing research explores the therapeutic applications of this compound in cancer treatment and other medical conditions due to its biological activities. Its inhibition of prostate-specific antigen (PSA) secretion in prostate cancer cells has been particularly noted, indicating a targeted approach in cancer therapy.

Case Studies

- Anticancer Mechanism Exploration : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that it induces apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this coumarin derivative exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced lipid peroxidation in cellular models.

Industrial Applications

In industry, this compound is utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes. Its unique properties make it suitable for incorporation into formulations aimed at enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin involves its interaction with molecular targets such as prostate-specific antigen in prostate cancer cells. It inhibits the secretion of this antigen, thereby exerting its anti-cancer effects. The pathways involved include the modulation of androgen receptor signaling and other cellular pathways related to cancer cell proliferation .

Comparaison Avec Des Composés Similaires

7-Hydroxycoumarin: Another coumarin derivative with similar biological activities.

4-Methoxycoumarin: Shares structural similarities and exhibits comparable chemical reactivity.

3-Phenylcoumarin: A closely related compound with similar chemical properties.

Uniqueness: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit prostate-specific antigen secretion sets it apart from other coumarin derivatives .

Activité Biologique

7,2',4'-Trihydroxy-5-Methoxy-3-phenylcoumarin is a coumarin derivative primarily isolated from the plant Campylotropis hirtella. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anti-cancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The primary biological activity of this compound is its ability to inhibit the secretion of prostate-specific antigen (PSA) from androgen-dependent prostate cancer cells, specifically LNCaP cells. The compound interacts with PSA, leading to a reduction in its levels, which is crucial in the context of prostate cancer progression .

Key Mechanisms:

- Inhibition of PSA Secretion: The compound binds to PSA in LNCaP cells, inhibiting its secretion and potentially affecting cell growth and proliferation .

- Cell Proliferation Inhibition: Studies have demonstrated that this compound can significantly reduce the proliferation of LNCaP cells .

Cytotoxicity and Cell Line Studies

Extensive research has been conducted to evaluate the cytotoxicity of this compound across various mammalian cell lines. The following table summarizes findings from different studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in a laboratory setting:

- Prostate Cancer Model: In a controlled experiment, LNCaP cells treated with varying concentrations of the compound showed a dose-dependent decrease in PSA levels and cell viability. This suggests potential for therapeutic use in prostate cancer treatment .

- Comparative Analysis with Other Coumarins: When compared with other coumarin derivatives such as 7-Hydroxycoumarin and 4-Methoxycoumarin, this compound exhibited superior efficacy in inhibiting PSA secretion due to its unique structural properties .

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHMMMSWYNATM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.